GPR40/FFAR1 Agonist Potency: 2-Methoxypyridine Substituent Enables Single-Digit Nanomolar EC50
A derivative incorporating the 2-fluoro-4-(2-methoxypyridin-4-yl)phenyl motif exhibits an EC50 of 3.60 nM in a GPR40 functional assay [1]. In contrast, a structurally related derivative bearing a 2-fluoro-4-(pyridin-4-yl)phenyl motif without the methoxy group (BDBM300902) exhibits a 4-fold higher EC50 of 14 nM under identical assay conditions [1]. The 2-methoxypyridine substituent is therefore critical for achieving sub-10 nM potency in this target class.
| Evidence Dimension | GPR40/FFAR1 agonist functional potency |
|---|---|
| Target Compound Data | Derivative with 2-fluoro-4-(2-methoxypyridin-4-yl)phenyl motif: EC50 = 3.60 nM |
| Comparator Or Baseline | Derivative with 2-fluoro-4-(pyridin-4-yl)phenyl motif (BDBM300902): EC50 = 14 nM |
| Quantified Difference | 3.9-fold improved potency (lower EC50) |
| Conditions | HEK cells stably expressing human GPR40; 384-well format; calcium flux readout (Merck Sharp & Dohme patent US10131651) |
Why This Matters
In medicinal chemistry campaigns targeting GPR40 for type 2 diabetes, the 2-methoxypyridine substituent confers a near-4-fold potency advantage that directly impacts lead optimization decisions.
- [1] BindingDB. BDBM300901. (2S,3R)-3-cyclopropyl-3-((R or S)-2-(2-fluoro-4-(2-methoxypyridin-4-yl)phenyl)-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl)-2-methylpropanoic acid. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?google=BDBM300901&monomerid=300901 View Source
